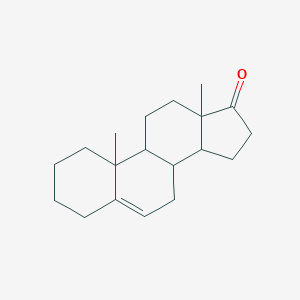

Androst-5-en-17-one

Description

Structure

3D Structure

Properties

IUPAC Name |

10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h6,14-16H,3-5,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGDPPHTYUQKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347588 | |

| Record name | Androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25824-80-0 | |

| Record name | Androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Production of Androst 5 En 17 One

Adrenal Gland Synthesis Pathways

The adrenal cortex, specifically the zona reticularis, is a major site of Androst-5-en-17-one production. immunotech.czimmunotech.cz The synthesis starts with cholesterol, which is transported into the mitochondria. nih.govresearchgate.net Cholesterol is then converted to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (CYP11A1). immunotech.czimmunotech.cz Pregnenolone is subsequently converted to 17α-hydroxypregnenolone by the enzyme steroid 17α-hydroxylase/17,20-lyase (CYP17A1). immunotech.czimmunotech.czuniprot.org Finally, the 17,20-lyase activity of CYP17A1 acts on 17α-hydroxypregnenolone to produce this compound (DHEA). immunotech.czuniprot.orgacs.org

Gonadal Production Mechanisms (Testis and Ovary)

This compound is also produced in smaller quantities in the gonads, including the testes and ovaries. immunotech.cz In the testes, Leydig cells are the primary site of androgen synthesis, which involves the production of this compound as an intermediate. researchgate.netmdpi.com The pathway mirrors that in the adrenal glands, starting from cholesterol and proceeding through pregnenolone and 17α-hydroxypregnenolone via the action of CYP11A1 and CYP17A1. mdpi.com

In the ovaries, this compound is produced in the theca cells. wikipedia.org Similar enzymatic steps involving CYP11A1 and CYP17A1 are involved in the conversion of cholesterol to pregnenolone, then to 17α-hydroxypregnenolone, and finally to this compound. mdpi.com this compound can then be converted to androstenedione (B190577) and subsequently to estrogens in the granulosa cells, which possess the enzyme aromatase (CYP19A1). wikipedia.org

Neurosteroidogenesis: Cerebral Production of this compound

This compound is considered a neurosteroid, meaning it can be synthesized de novo within the nervous system, independently of peripheral endocrine glands. wikipedia.orgmdpi.comd-nb.info Neurosteroidogenesis occurs in various brain regions, including the cortex and hippocampus. mdpi.com While the precise mechanisms are still being elucidated, evidence suggests that brain cells, such as astrocytes and neurons, express steroidogenic enzymes, including CYP11A1 and CYP17A1, enabling the local synthesis of this compound from cholesterol or other steroidal precursors. mdpi.comd-nb.infooup.com Studies have shown that astrocytes and neurons can convert pregnenolone to this compound via a CYP17A1-dependent mechanism. oup.com

Key Enzymes in this compound Biosynthesis

The synthesis of this compound relies on the sequential action of specific steroidogenic enzymes.

Cholesterol Side-Chain Cleavage Enzyme (CYP11A1)

CYP11A1, also known as P450scc, is a mitochondrial enzyme that catalyzes the first and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone. nih.govnih.govpatsnap.comoup.com This reaction involves three sequential hydroxylation steps and the subsequent cleavage of the cholesterol side chain. nih.gov CYP11A1 is essential for the production of all steroid hormones, and its expression is found in classical steroidogenic tissues like the adrenals and gonads, as well as in the brain and other tissues. nih.govnih.govoup.com

Steroid 17α-Hydroxylase/17,20-Lyase (CYP17A1)

CYP17A1 is a microsomal cytochrome P450 enzyme with dual enzymatic activities: 17α-hydroxylase and 17,20-lyase. uniprot.orgacs.orgnih.gov The 17α-hydroxylase activity catalyzes the hydroxylation of pregnenolone and progesterone (B1679170) at the C17 position, producing 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. uniprot.orgacs.org The 17,20-lyase activity then cleaves the C17-C20 carbon bond of 17α-hydroxypregnenolone to form this compound (DHEA) and from 17α-hydroxyprogesterone to form androstenedione. uniprot.orgacs.org This lyase activity is crucial for the synthesis of C19 steroids, which are precursors to androgens and estrogens. uniprot.orgnih.gov CYP17A1 is primarily expressed in the adrenal glands and gonads, and its activity is regulated by various factors, including ACTH in the adrenals and gonadotropins in the gonads. acs.orgwikipedia.org Cytochrome b5 can enhance the 17,20-lyase activity of CYP17A1. nih.gov

Other Relevant Enzymes (e.g., 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (HSD3B))

The enzyme 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (HSD3B) is a bifunctional enzyme that plays a critical role in steroid biosynthesis by catalyzing two reactions: the dehydrogenation of 3β-hydroxy-Δ5 steroids to 3-oxo-Δ5 steroids and the isomerization of the Δ5 double bond to a Δ4 position. uniprot.orgwikipedia.orguniprot.org While not directly producing this compound (a Δ5 steroid), HSD3B is essential for the subsequent metabolism of this compound into androstenedione (a Δ4 steroid) in the classical steroidogenic pathway. wikipedia.orguniprot.orgwikipedia.org There are two main isoforms in humans, HSD3B1 and HSD3B2, with varying tissue expression patterns. wikipedia.orguniprot.orggenecards.org HSD3B2 is predominantly found in the adrenals and gonads, where it is crucial for the synthesis of all classes of hormonal steroids. uniprot.orggenecards.org

Here is a table summarizing the key enzymes and their roles in the biosynthesis of this compound and related steroids:

| Enzyme Name | Abbreviation | Primary Location(s) | Key Reaction(s) |

| Cholesterol Side-Chain Cleavage Enzyme | CYP11A1 | Adrenals, Gonads, Brain, Skin | Converts Cholesterol to Pregnenolone |

| Steroid 17α-Hydroxylase/17,20-Lyase | CYP17A1 | Adrenals, Gonads, Brain | Converts Pregnenolone to 17α-Hydroxypregnenolone; Converts 17α-Hydroxypregnenolone to this compound (DHEA) |

| 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase Type 1 | HSD3B1 | Peripheral Tissues | Converts 3β-hydroxy-Δ5 steroids to 3-oxo-Δ4 steroids (e.g., this compound to Androstenedione) |

| 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase Type 2 | HSD3B2 | Adrenals, Gonads | Converts 3β-hydroxy-Δ5 steroids to 3-oxo-Δ4 steroids (e.g., this compound to Androstenedione) |

Metabolism and Biotransformation of Androst 5 En 17 One

Major Metabolic Pathways

The metabolism of androst-5-en-17-one involves several major pathways, converting it into a variety of steroid hormones and metabolites.

Conversion to Androgens (e.g., Testosterone (B1683101), Androstenedione (B190577), Dihydrotestosterone)

This compound serves as a precursor for the synthesis of more potent androgens, such as testosterone and dihydrotestosterone (B1667394) (DHT). nih.govpharmacompass.commdpi.com DHEA can be converted to androstenedione (androst-4-ene-3,17-dione). immunotech.cznih.govpharmacompass.com This conversion can occur via the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2), which catalyzes the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the B ring (Δ5) to the A ring (Δ4). nih.gov Androstenedione is then converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgbio-rad.com Specifically, 17β-HSD type 3 (HSD17B3) in the testis and 17β-HSD type 5 (AKR1C3) in peripheral tissues catalyze the reduction of androstenedione to testosterone. nih.govbioscientifica.com

Testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. sigmaaldrich.comsigmaaldrich.comnih.gov This conversion primarily occurs in target tissues such as the prostate. sigmaaldrich.comnih.gov While the conventional pathway to DHT involves testosterone as an intermediate, there is also evidence suggesting a "backdoor pathway" where androsterone (B159326), a metabolite of DHEA, can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing testosterone and androstenedione. wikipedia.org

Conversion to Estrogens (e.g., Estradiol (B170435), Estrone)

This compound can also be a precursor for the biosynthesis of estrogens, primarily estrone (B1671321) and estradiol. nih.govpharmacompass.commdpi.com The conversion of androstenedione, which is derived from DHEA, to estrone is catalyzed by the enzyme aromatase (CYP19A1). wikipedia.orgbio-rad.comdrugbank.com This process involves the oxidative removal of the C19 methyl group and subsequent aromatization of the A ring. bio-rad.com Estrone can then be interconverted with the more potent estrogen, estradiol, through the action of 17β-hydroxysteroid dehydrogenases, including HSD17B1, HSD17B7, and HSD17B8. bio-rad.com Aromatase can also directly convert testosterone to estradiol. bio-rad.com

Formation of Androstenediols (e.g., Androst-5-ene-3β,17β-diol)

This compound can be converted to androstenediols, such as androst-5-ene-3β,17β-diol (also known as 5-androstenediol). hmdb.canih.govwikipedia.org This conversion involves the reduction of the 17-keto group of DHEA, primarily catalyzed by 17β-hydroxysteroid dehydrogenases. hmdb.canih.gov Specifically, AKR1C3 (17β-HSD type 5) can catalyze the conversion of DHEA to 5-androstenediol. mdpi.comnih.gov 5-Androstenediol is an intermediate in testosterone biosynthesis and is found in the testis and adrenal glands. hmdb.canih.gov It is considered a weak androgen and estrogen and can bind to both androgen and estrogen receptors. mdpi.comhmdb.canih.gov

Formation of Androsterone and Etiocholanolone (B196237) Metabolites

This compound is also metabolized into 5α-reduced and 5β-reduced metabolites, including androsterone and etiocholanolone. Androsterone (3α-hydroxy-5α-androstan-17-one) and its 5β-isomer, etiocholanolone (3α-hydroxy-5β-androstan-17-one), are produced as metabolites of testosterone and androstenedione. wikipedia.orgnih.govwikipedia.org Androstenedione can be converted to 5α-androstanedione and 5β-androstanedione by 5α-reductase and 5β-reductase, respectively. wikipedia.org These diones are then converted to androsterone and etiocholanolone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively. wikipedia.org Androsterone is a weak androgen and can be converted back into DHT. wikipedia.org Etiocholanolone is a 5β-androstane steroid and a major excreted metabolite of testosterone. nih.govwikipedia.orgnih.gov

Enzymatic Regulation of this compound Metabolism

The biotransformation of this compound is tightly regulated by the action of various enzymes, which control the rate and direction of metabolic flux through the different pathways.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a group of enzymes that play a crucial role in the metabolism of this compound and its downstream products. bioscientifica.comwikipedia.org These enzymes catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids, utilizing NAD(P)(H) as cofactors. bioscientifica.comwikipedia.org In the context of this compound metabolism, 17β-HSDs are involved in several key steps. For instance, they catalyze the reduction of androstenedione to testosterone and the interconversion of estrone and estradiol. bio-rad.comwikipedia.orgnih.gov Different isoforms of 17β-HSD exist, with varying substrate specificities and tissue distribution, allowing for localized control of steroid hormone levels. bioscientifica.com For example, HSD17B3 is primarily involved in testosterone synthesis in the testis, while other isoforms like AKR1C3 (HSD17B5) are active in peripheral tissues. nih.govbioscientifica.com Additionally, 17β-HSDs are involved in the conversion of this compound (DHEA) to androst-5-ene-3β,17β-diol. hmdb.canih.govuniprot.orguniprot.org

5α-Reductase and 5β-Reductase Activities

This compound can be metabolized through the 5α- and 5β-reductase pathways. healthmatters.io These enzymes are crucial in steroid metabolism, catalyzing the reduction of double bonds in steroid substrates. wikipedia.org Specifically, 5α-reductase converts androstenedione, a metabolite of this compound, to 5α-androstanedione. wikipedia.org Subsequently, 5α-androstanedione can be converted to androsterone by 3α-hydroxysteroid dehydrogenase. wikipedia.org Androsterone is a weak androgen and a metabolite of this compound excreted in urine. healthmatters.iowikipedia.org

Similarly, the 5β-reductase pathway leads to the formation of 5β-androstanedione from androstenedione, which is then converted to etiocholanolone by 3α-hydroxysteroid dehydrogenase. wikipedia.org Etiocholanolone is another urinary metabolite of this compound. healthmatters.io The 5α-reductase pathway is generally associated with the formation of more potent androgens compared to the 5β-pathway. healthmatters.iodutchtest.com Both 5α-reductase type 1 and type 2 enzymes are expressed in various tissues, including the liver and skin. physiology.orgmedchemexpress.com

Aromatase (CYP19A1) and its Inhibition by this compound Derivatives

Aromatase, also known as CYP19A1, is a cytochrome P450 enzyme that catalyzes the conversion of androgens into estrogens. mdpi.comscielo.br While the primary substrates for aromatase are androstenedione and testosterone, leading to the formation of estrone and estradiol respectively, this compound itself is not a direct substrate for aromatization at the same rate as androstenedione. nih.gov However, this compound serves as a precursor to androstenedione, which is then aromatized. wikipedia.orgnih.govccjm.org

Derivatives of this compound, particularly those modified at the C6 position, have been investigated for their potential to inhibit aromatase activity. up.pt Studies have shown that certain C6-substituted steroidal compounds derived from the androstane (B1237026) structure can exhibit high anti-aromatase activity. up.pt These inhibitors can disrupt cell cycle progression and induce apoptosis in hormone-sensitive breast cancer cells that overexpress aromatase. up.pt The mechanism of action of these derivatives can be dependent on aromatase inhibition and/or modulation of steroid receptors like estrogen and androgen receptors. up.pt

Hydroxylation at Other Positions (e.g., 7-hydroxylation)

Hydroxylation is a significant phase 1 metabolic reaction for this compound, occurring at various positions on the steroid structure. A major metabolic pathway outside the liver involves hydroxylation at the C7 position, leading to the formation of 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. wikipedia.orgebi.ac.ukwikipedia.org

7α-hydroxy-DHEA (3β,7α-dihydroxyandrost-5-ene-17-one) is an endogenous metabolite formed by CYP7B1 (steroid 7α-hydroxylase) in tissues like the prostate gland and by CYP3A4 in the liver. wikipedia.org It has been shown to have weak estrogenic activity, selectively activating the estrogen receptor ERβ. wikipedia.org Furthermore, 7α-hydroxy-DHEA may contribute to the antiglucocorticoid effects attributed to this compound. wikipedia.org

7β-hydroxy-DHEA (3β,7β-dihydroxyandrost-5-ene-17-one) is also a naturally occurring metabolite of this compound formed via 7-hydroxylation. ebi.ac.ukwikipedia.org It exhibits weak antiestrogenic activity by selectively antagonizing the estrogen receptor ERβ. wikipedia.org

The interconversion between 7α- and 7β-hydroxy-DHEA can occur through a 7-oxo-intermediary, catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govrsc.org This enzyme is present in tissues like the liver, skin, and tonsils. nih.gov

Hydroxylation at other positions, such as 15α, has also been observed in microbial transformations of this compound. mdpi.com These hydroxylation reactions contribute to the diverse spectrum of this compound metabolites. mdpi.com

Conjugation and Excretion of this compound Metabolites (e.g., Sulfation, Glucuronidation)

Conjugation is a crucial phase 2 metabolic process that increases the polarity and water solubility of steroids and their metabolites, thereby facilitating their excretion in urine and bile. nih.govfrontiersin.orgcas.cz The primary conjugation reactions for this compound metabolites are sulfation and glucuronidation. nih.govfrontiersin.org

Sulfation is a major metabolic pathway for this compound, leading to the formation of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S). nih.govthermofisher.comnih.gov This conversion is primarily catalyzed by sulfotransferase (SULT2A1), which is highly expressed in the adrenal glands, liver, and small intestine. nih.govthermofisher.comnih.gov DHEA-S is the most abundant circulating steroid in humans and serves as a significant reservoir for the peripheral formation of bioactive hormones. nih.govthermofisher.comnih.gov Sulfation is generally considered reversible through the action of steroid sulfatase (STS). nih.gov

Glucuronidation involves the conjugation of steroids with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). frontiersin.orgresearchgate.net This process is a major mechanism for controlling the levels of unconjugated hormones and is generally considered irreversible in humans, except for the activity of certain gut bacteria. frontiersin.orgcas.cz Glucuronidated steroids are primarily excreted in urine and bile. frontiersin.orgresearchgate.net While this compound is predominantly excreted as its sulfate conjugate, glucuronidation of its metabolites, such as androsterone and etiocholanolone, also occurs. researchgate.netwindows.net Studies have shown that the ratio of sulfated to glucuronidated metabolites can change throughout life. researchgate.net

The conjugated metabolites, particularly sulfates, were historically considered inactive excretion products, but recent research indicates that they can possess their own biological activities and function as a circulating pool of steroids. nih.govfrontiersin.orgcas.cznih.gov

Physiological and Biological Roles of Androst 5 En 17 One and Its Metabolites

Endocrine and Reproductive System Modulation

Androst-5-en-17-one plays a significant role in modulating the endocrine and reproductive systems, acting both as a precursor to more potent sex steroids and through direct interactions with steroid receptors.

Precursor to Sex Steroids (Androgens and Estrogens)

DHEA is a crucial precursor for the synthesis of androgens and estrogens. wikipedia.orgmdpi.comphysiology.org In peripheral tissues, DHEA can be converted into more potent sex hormones, including testosterone (B1683101), dihydrotestosterone (B1667394) (DHT), and estradiol (B170435) (E2). mdpi.comarchivosdeneurociencias.orgclevelandclinic.org This conversion is facilitated by specific steroidogenic enzymes present in these tissues. physiology.orgoup.com For instance, testosterone is synthesized from DHEA through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), while estrogens are converted from androgens catalyzed by aromatase cytochrome P-450 (P450arom). physiology.org This peripheral conversion is particularly significant as it determines the local concentrations of these potent steroids in various tissues, even if it has minimal impact on their plasma levels. mdpi.com DHEA and its sulfate (B86663) ester, DHEA-S, serve as precursors for approximately 50% of androgens in adult men, 75% of active estrogens in premenopausal women, and 100% of active estrogens in postmenopausal women. immunotech.cz

Direct Receptor Interactions (e.g., Androgen Receptor, Estrogen Receptor)

In addition to its role as a precursor, DHEA can directly interact with steroid hormone receptors, albeit typically with lower affinity compared to their primary ligands. DHEA has been shown to bind to and activate the androgen receptor (AR), acting as a low-affinity, weak partial agonist. wikipedia.org Its binding affinity for AR is reported to be in the micromolar range. bioscientifica.comresearchgate.net

DHEA also interacts with estrogen receptors (ERs), including ERα and ERβ. wikipedia.orgmdpi.com Studies indicate that DHEA exhibits a higher affinity for ERβ than for AR or ERα. mdpi.comoup.com DHEA binds to ERα with an equilibrium binding constant (Kis) of 1.1 µM and to ERβ with a Kis of 0.5 µM, demonstrating preferential agonism for ERβ with an EC50 of approximately 200 nM. mdpi.com Notably, DHEA can act as a full agonist of ERβ, with a maximal response potentially similar to or slightly greater than that of estradiol. wikipedia.org The levels of DHEA in circulation and local tissues are suggested to be sufficient to activate ERβ to a degree comparable to that achieved by circulating estradiol at concentrations slightly higher than their maximal non-ovulatory levels. wikipedia.org

Research using competitive receptor binding assays has confirmed that DHEA exhibits a higher affinity for ERβ than for AR or ERα in a cell-free system, indicating direct ligand action without conversion to metabolites. oup.com DHEA has been shown to strongly activate transcriptional activity in constructs containing ERβ, with activity potentially exceeding that elicited by estradiol. oup.com Furthermore, DHEA administration has been observed to elicit greater transcriptional activation of ERβ compared to ERα, with no detectable activation of AR, suggesting ERβ as a preferred target for DHEA's transcriptional effects. oup.com

DHEA does not bind to or activate the progesterone (B1679170), glucocorticoid, or mineralocorticoid receptors. wikipedia.org

Below is a table summarizing the binding affinities of DHEA and some of its metabolites to key nuclear receptors:

| Compound | Receptor | Binding Affinity (Kis or Kd) | Reference |

| DHEA | AR | 1-2 µM (affinity) / 1 µM (Ki) | wikipedia.orgbioscientifica.com |

| DHEA | ERα | 1.1 µM (Kis) | mdpi.com |

| DHEA | ERβ | 0.5 µM (Kis) | mdpi.com |

| Androstenediol (B1197431) | ERα | 3.6 nM (Kis) | mdpi.com |

| Androstenediol | ERβ | 0.9 nM (Kis) | mdpi.com |

| Androstenedione (B190577) | ERβ | ~5 nM (IC50) | bioscientifica.com |

Neurobiological Functions: this compound as a Neurosteroid

This compound and its metabolites function as neurosteroids, impacting various aspects of neurobiological function, including neurotransmitter receptor modulation, neuroprotection, neurogenesis, cognitive function, and mood. DHEA is synthesized de novo in the brain and is present in brain regions, particularly limbic areas, at concentrations potentially higher than in the bloodstream. archivosdeneurociencias.orgpsychiatryonline.org

Modulation of Neurotransmitter Receptors (e.g., GABA_A, NMDA)

DHEA and DHEA-S are recognized as allosteric modulators of several neurotransmitter receptors, including the γ-aminobutyric acid type A (GABA_A) receptor, the N-methyl-D-aspartate (NMDA) receptor, and sigma-1 receptors. bioscientifica.comnih.govfrontiersin.orgnih.gov

DHEA and DHEA-S generally act as noncompetitive antagonists at the GABA_A receptor, with DHEA-S typically exhibiting more potent antagonistic effects than DHEA. nih.govwikipedia.orgnih.govkarger.com Studies have shown that both DHEA and DHEA-S can inhibit GABA-mediated chloride uptake in rat brain regions. nih.gov

DHEA(S) generally functions as a positive allosteric modulator of the NMDA receptor. nih.gov Research suggests that DHEA can act as a positive allosteric modulator at NMDA receptors, potentially inducing axonal growth in cortical neurons. nih.gov The rapid kinetics of the intracellular calcium increase in response to DHEA are consistent with the action of a membrane receptor ion channel, such as the NMDA receptor. nih.gov DHEA can also potentiate NMDA receptor function through its actions as a sigma-1 receptor agonist. nih.gov DHEA-S has been shown to enhance pain transmission in the spinal cord dorsal horn, partly through postsynaptic NMDA receptor activation via sigma-1 receptor-mediated phosphorylation of the GluN1 subunit and direct inhibition of GABA_A receptors. nih.gov

Neuroprotective and Neurogenic Effects

DHEA and DHEA-S have demonstrated neuroprotective and neurogenic effects in various experimental models. wikipedia.orgarchivosdeneurociencias.orgnih.govmdpi.commdpi.comoup.com They are involved in neurogenesis, neuronal growth, survival, and have anti-apoptotic, anti-inflammatory, and anti-oxidant properties within the central nervous system. mdpi.commdpi.comoup.combohrium.com

Studies have shown that DHEA(S) can protect hippocampal neurons against neurotoxic actions induced by glutamate (B1630785) agonists such as NMDA, AMPA, and kainic acid. pnas.org Pre-treatment with DHEA has been found to protect primary hippocampal cultures from NMDA-induced toxicity. pnas.org DHEA can also protect cells against toxicity induced by hydrogen peroxide in neuronal cell lines, suggesting an association with its antioxidant properties, potentially through the upregulation of thioredoxin. oup.com

DHEA has been shown to stimulate the proliferation of primary human neural stem cells derived from the fetal cortex, a process mediated by the activation of NMDA and sigma-1 receptors. bioscientifica.com DHEA and DHEA-S have distinct effects on neurite growth, with DHEA promoting axonal neurite growth and DHEA-S increasing the length of dendrite-containing neurites in neocortical neurons. nih.gov These effects are suggested to be mediated via non-classic steroid hormone receptors. nih.gov

The neuroprotective effects of DHEA can involve complex pathways, including conversion to testosterone and DHT, activating androgen receptors, and conversion to estradiol, activating estrogen receptors. archivosdeneurociencias.org DHEA administration has shown neuroprotective effects against MPTP toxicity in animal models of Parkinson's disease, modulating the dopaminergic system. archivosdeneurociencias.org

Influence on Cognitive Function and Mood

The influence of DHEA on cognitive function and mood has been a subject of research. Some studies suggest beneficial effects of DHEA(S) on cognition, emotions, and behavior. mdpi.combohrium.comnih.gov

DHEA has been reported to improve cognitive function and memory enhancement. nih.gov In vivo and in vitro data suggest that DHEA may alleviate hypoxia-induced learning and memory dysfunction by maintaining synaptic homeostasis. bohrium.com

Regarding mood, accumulated data suggests that DHEA-S is likely to have antidepressant effects. cpn.or.kr Animal studies have indicated that DHEA-S administration can improve depressive-like behavior, mediated by GABA_A receptors in the mesolimbic system. cpn.or.krresearchgate.net Low basal DHEA levels have been associated with worse mood. frontiersin.org However, studies on the effects of DHEA supplementation on mood and subjective stress levels have shown inconsistent results, with some trials indicating no significant effect, even in populations with low DHEA levels. examine.com While it has been hypothesized that DHEA may counteract some effects of cortisol and that a higher cortisol-to-DHEA ratio after stress might increase the risk of negative mood states, research on supplementation's direct impact on subjective mood remains mixed. examine.com

Immunomodulatory Activities

Interaction with Glucocorticoid Signaling

DHEA is thought to exert an "anti-glucocorticoid" effect, counteracting some of the detrimental actions of glucocorticoids, particularly in the context of immune and brain function. medigraphic.comresearchgate.net This functional antagonism may involve dampening the effects of excessive glucocorticoid receptor signaling. researchgate.net

The exact mechanism of DHEA's anti-glucocorticoid effect is not fully understood. mdpi.com While DHEA does not directly bind to nuclear glucocorticoid receptors (GRs), it may influence GR activity through other mechanisms. mdpi.comresearchgate.netwikipedia.org Some research suggests that DHEA may downregulate the mRNA of glucocorticoid receptors, potentially contributing to its observed anti-glucocorticoid effects. mdpi.comresearchgate.net

Recent evidence suggests that DHEA treatment can mediate differential splicing of the human glucocorticoid receptor, specifically inducing the splicing protein SRp30c. oup.com This can lead to the upregulation of the human glucocorticoid receptor-beta (GRβ) isoform, which acts as a dominant negative inhibitor of the glucocorticoid receptor-alpha (GRα). oup.com GRα is responsible for the physiological and pharmacological actions of glucocorticoids. nih.gov In the context of infection, DHEA has been shown to lower mRNA levels of GRα and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) while enhancing GRβ mRNA levels, suggesting a mechanism to counteract cortisol-mediated immunosuppression. oup.com

Furthermore, DHEA may inhibit the local amplification of glucocorticoids by inhibiting 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) into active cortisol in peripheral tissues like adipose tissue. oup.comresearchgate.netnih.govphysiology.org This inhibition could contribute to some of the anti-diabetic effects of DHEA by reducing the local effects of glucocorticoids on insulin (B600854) sensitivity and glucose metabolism. physiology.org

Other Systemic Effects (e.g., Cardiovascular, Metabolic)

Beyond its immunomodulatory roles, this compound and its metabolites have been investigated for their potential effects on cardiovascular and metabolic health. Low plasma levels of DHEA have been associated with an increased risk of cardiovascular disease and metabolic disorders. nih.gov

Studies suggest that DHEA may have beneficial effects on cardiovascular health by potentially reducing the risk of atherosclerosis, endothelial dysfunction, and metabolic syndrome. lifeextension.com Treating endothelial cells with DHEA has been shown to reduce early inflammatory changes by decreasing the expression of proteins that trigger inflammation. lifeextension.com Higher levels of DHEA-S have been inversely associated with the risk of cardiovascular events and death from coronary heart disease in men. lifeextension.com

In postmenopausal women, long-term treatment with DHEA has demonstrated improvements in some metabolic parameters linked to increased cardiovascular risk. nih.govoup.com These improvements included enhanced insulin sensitivity and a more favorable lipid profile, with increases in high-density lipoprotein cholesterol and decreases in low-density lipoprotein cholesterol and triglycerides. oup.com

DHEA is efficiently taken up by adipose tissue, where its concentration can be significantly higher than in circulation. researchgate.netnih.gov It has been found to influence adipocyte proliferation and maturation and may protect against obesity. researchgate.netnih.gov DHEA has also been shown to modulate insulin signaling pathways, enhance glucose uptake in adipocytes, and increase insulin sensitivity. researchgate.netnih.gov By suppressing 11β-HSD1 activity in adipocytes, DHEA may promote the inactivation of cortisol within adipose tissue. researchgate.netnih.gov

However, research on the effects of DHEA supplementation on cardiovascular risk factors has yielded mixed results. Some studies have not shown consistent improvements in lipid profiles, body fat, fasting glucose, or blood pressure. oup.comexamine.com For instance, a meta-analysis indicated that DHEA supplementation generally does not improve cardiovascular biomarkers, although one study noted a reduction in arterial stiffness in older adults. examine.com Some research also suggests that DHEA supplementation may decrease HDL cholesterol. examine.com

The complexity of DHEA's effects is highlighted by the fact that its metabolism can differ significantly depending on the tissue and the steroid receptors present. researchgate.net DHEA can be converted to various active molecules, including androstenediol, androstenedione, testosterone, dihydrotestosterone, estrone (B1671321), and estradiol, and its biological effects can overlap with the activities of these downstream steroids. nih.govmdpi.com

Pathological Associations and Clinical Relevance of Androst 5 En 17 One Dysregulation

Age-Related Changes in Androst-5-en-17-one Levels

Circulating levels of dehydroepiandrosterone (B1670201) (DHEA), which includes this compound, exhibit significant changes throughout the human lifespan. DHEA levels typically peak in early adulthood and undergo a gradual decline with advancing age. wikipedia.orgmedicalnewstoday.com This age-related reduction in DHEA has led to its consideration as a factor in the aging process. medicalnewstoday.com Studies have shown a steep decline in serum androgen levels, including DHEA sulfate (B86663) and androstenedione (B190577), with age, particularly in the earlier decades. hormonebalance.org In women aged 45-54 years, serum androgen levels did not show an independent effect of menopausal status, although there was a trend towards lower levels with age. hormonebalance.org For instance, plasma levels of androstanediol glucuronide, a metabolite related to androgens, showed a trend towards lower levels with advancing age in men, although the difference between age groups was not statistically significant in one study. nih.gov This decline in DHEA and its metabolites with age is a notable aspect of endocrine aging.

Associations with Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Research has explored the potential links between this compound (DHEA) and neurodegenerative disorders, such as Alzheimer's disease. As a neurosteroid, DHEA can directly influence neuronal excitability and modulate neurotrophic factor receptors. wikipedia.orgmedicalnewstoday.com The decline in DHEA levels with age, which coincides with increased risk for neurodegenerative conditions, has fueled interest in this area. While the precise role of DHEA dysregulation in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders is still under investigation, its functions as a neurosteroid and its age-related decline suggest a potential involvement.

Role in Hormonal Imbalance Conditions

Dysregulation of this compound (DHEA) levels can contribute to various hormonal imbalance conditions. Elevated levels of 5-Androstenedione, a related steroid hormone, have been associated with conditions such as congenital adrenal hyperplasia and androgen excess disorders. ontosight.ai Measuring the levels of 5-Androstenedione may be part of the diagnostic process for these conditions. ontosight.ai Additionally, blood measurements of DHEAS/DHEA are considered useful in detecting excess adrenal activity observed in conditions like adrenal cancer or hyperplasia, including certain forms of congenital adrenal hyperplasia. thermofisher.com Women with polycystic ovary syndrome (PCOS) also tend to have normal or mildly elevated levels of DHEAS. thermofisher.com

Implications in Cancer Research (e.g., Estrogen-Dependent Cancers, Aromatase Inhibitors)

This compound (DHEA) and its metabolic products play a significant role in cancer research, particularly concerning estrogen-dependent cancers like breast cancer. DHEA is a precursor to androstenedione, which can be further converted to estrogens such as estrone (B1671321) and estradiol (B170435). nih.govthermofisher.com The enzyme aromatase is crucial in catalyzing the conversion of androgens, including androstenedione, to estrogens. worldscientific.comnih.govoup.com In estrogen receptor-positive (ER+) breast cancers, the proliferation of cancer cells is linked to estrogen. worldscientific.com Targeting aromatase to inhibit estrogen biosynthesis is a significant therapeutic approach for these cancers. worldscientific.comoup.com

Aromatase inhibitors (AIs) are a class of drugs used in the treatment of estrogen receptor-positive breast cancer, particularly in postmenopausal women. worldscientific.comnih.govoup.comnih.govwikipedia.org These inhibitors interfere with the aromatase enzyme. Steroidal aromatase inhibitors, such as exemestane, are structurally related to androstenedione and can irreversibly bind to the active site of the enzyme, leading to permanent inhibition. nih.gov Other steroidal compounds, including 3β-hydroxyandrost-4-en-17-one and androst-4-en-17-one, have been evaluated for their effects on breast cancer cell proliferation, cell cycle progression, and cell death. nih.gov Studies have shown that these steroidal AIs can decrease cell proliferation and induce apoptosis in ER+ aromatase-overexpressing human breast cancer cell lines. nih.gov For example, 3β-hydroxyandrost-4-en-17-one and 5α-androst-2-en-17-one caused cell cycle arrest in the G0/G1 phase, while androst-4-en-17-one and 4α,5α-epoxyandrostan-17-one induced arrest in the G2/M phase. nih.gov These compounds were also observed to induce apoptosis through different pathways. nih.gov

Research continues to explore new steroidal and nonsteroidal aromatase inhibitors with improved efficacy and reduced side effects. worldscientific.comaurak.ac.aeresearchgate.netmdpi.com Modifications to the steroid scaffold, such as the introduction of 7α-substituted groups, have been investigated for their impact on aromatase inhibition and anti-tumor properties in breast cancer cells. researchgate.netmdpi.com Some new steroidal AIs have demonstrated multi-target action, acting as AI's, estrogen receptor modulators, and androgen receptor agonists, which may offer therapeutic benefits in overcoming resistance in ER+ breast cancer. mdpi.com

Impact on Cardiovascular and Hepatic Health (e.g., Dyslipidemia, Hepatotoxicity)

The dysregulation of this compound (DHEA) and related compounds can have implications for cardiovascular and hepatic health, particularly in the context of their use as performance enhancers. While the provided search results primarily discuss adverse effects in the context of doping, these findings highlight potential risks associated with altered levels of these steroids.

One study on a prohormone supplement containing 3β-hydroxy-5α-androst-1-en-17-one reported significant adverse effects on cardiovascular health and liver function. nih.gov Participants using this supplement experienced a notable reduction in HDL cholesterol and an elevation in LDL cholesterol, leading to increased LDL-to-HDL and cholesterol-to-HDL ratios. nih.gov These changes indicate dyslipidemia, a risk factor for cardiovascular disease. nih.gov The study also observed elevations in markers of liver function, such as aspartate transaminase, suggesting potential hepatotoxicity. nih.gov

These findings underscore the importance of maintaining appropriate levels of this compound and related steroids and highlight the potential negative consequences of their exogenous administration or dysregulation on lipid profiles and liver health.

This compound and Related Compounds in Doping and Performance Enhancement

This compound (DHEA) and its related compounds, such as androstenedione and 5-androstenedione, have been associated with doping and performance enhancement due to their roles as precursors to testosterone (B1683101) and other androgens. wikipedia.orgmedicalnewstoday.comwikipedia.org Testosterone is an anabolic steroid known for its effects on muscle growth and strength. nih.govuni.lu

Androstenedione (androst-4-ene-3,17-dione) is an intermediate in the biosynthesis of testosterone and estrone from DHEA. wikipedia.orgwikipedia.org 5-Androstenedione (androst-5-ene-3,17-dione) is also a prohormone of testosterone. wikipedia.org Due to their potential to increase androgen levels, these compounds are prohibited in sports by organizations like the World Anti-Doping Agency (WADA). medicalnewstoday.comwikipedia.organtidopingas.lt

Studies investigating the effects of prohormone supplements containing these compounds have shown improvements in body composition and muscular strength in resistance-trained individuals. nih.govphysiology.org For instance, a study using a supplement with 3β-hydroxy-5α-androst-1-en-17-one reported increases in lean body mass and muscular strength compared to a placebo group. nih.govphysiology.org However, these performance-enhancing effects were accompanied by significant adverse health effects, including dyslipidemia and indicators of liver and kidney dysfunction. nih.govphysiology.org

The detection of these substances and their metabolites in doping control is crucial. Analytical methods, such as gas chromatography-mass spectrometry, are used to profile steroids in biological samples to identify the use of prohibited substances. uu.nl Metabolites like androsterone (B159326), etiocholanolone (B196237), and 7β-hydroxy-DHEA have been identified as sensitive parameters for detecting the administration of related compounds. uu.nl

The use of this compound and related prohormones for performance enhancement is a complex issue, balancing potential ergogenic benefits against significant health risks and ethical considerations in sports.

Methodologies for Research on Androst 5 En 17 One

Analytical Techniques for Quantification in Biological Matrices

Accurate measurement of Androst-5-en-17-one in biological samples such as serum, plasma, urine, and tissues is crucial for understanding its physiological concentrations, pharmacokinetics, and metabolic pathways. Various analytical techniques are employed, each with its own advantages in terms of sensitivity, specificity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS), including tandem (GC-MS/MS) and high-resolution (GC-HRMS) variants, is a widely used technique for the identification and quantification of steroids like this compound in biological matrices. restek.comresearchgate.net GC-MS offers high chromatographic resolution, which is particularly valuable for separating steroid isomers. medrxiv.orgresearchgate.net Electron ionization (EI) mass spectra generated by GC-MS provide rich structural information, making it a powerful tool for both targeted and untargeted analyses and steroid profiling. researchgate.net

For GC-MS analysis, a derivatization step is typically required to enhance the volatility and thermal stability of steroids, allowing for their separation on the GC column at high temperatures. restek.comresearchgate.net Capillary GC columns with thin films of stationary phase are often used to elute high molecular weight hormones within a reasonable timeframe while maintaining peak shape and resolution. restek.com

GC-MS/MS methods have demonstrated excellent limits of detection and quantification for this compound (DHEA) in biological samples. One study reported a limit of detection of 0.1 ng/mL for DHEA using only 1 mL of sample. researchgate.net GC-MS has also been used to quantify DHEA-fatty acyl esters and free DHEA in human adipose tissue and serum. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a preferred technique for the accurate quantification of endogenous steroids in biological specimens in clinical laboratories. medrxiv.orgunipi.it LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids. medrxiv.orgnih.govendocrine-abstracts.orgresearchgate.net

One significant advantage of LC-MS over GC-MS is that it can often bypass the derivatization step, simplifying sample preparation and reducing potential analyte losses. medrxiv.orgnih.gov LC-MS methods for DHEA quantification in serum have been developed and validated for routine clinical analysis, demonstrating reliability, sensitivity, and accuracy. unipi.it

LC-MS/MS methods for DHEA quantification in serum have reported lower limits of quantification (LLOQ) ranging from 0.88 nM to 1.18 ng/mL, depending on the specific method and matrix. unipi.itendocrine-abstracts.org Accuracy values typically range between 95% and 102%. nih.gov

LC-MS/MS is also effective for analyzing conjugated steroids like DHEA sulfate (B86663) (DHEA-S) and has advantages in specificity compared to immunoassays. researchgate.net TurboFlow-LC-MS/MS methods have been developed for the fast and simultaneous quantification of several sex steroid metabolites, including DHEA, in serum, particularly useful for analyzing low concentrations in small sample volumes from populations like pre-pubertal children. endocrine-abstracts.org

Immunoassays (e.g., ELISA, RIA)

Immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are also used for the quantification of this compound (DHEA) and its sulfated form (DHEA-S) in biological samples, including serum and plasma. ibl-international.comibl-america.comibl-america.comdiasource-diagnostics.comnih.gov These methods are often used for screening purposes and in clinical diagnostics due to their accessibility and relatively high throughput. ibl-international.comwur.nl

ELISA kits for DHEA and DHEA-S are commercially available and are based on competitive binding principles, where unlabeled antigen in the sample competes with enzyme-labeled antigen for antibody binding sites on a microplate. ibl-america.comdiasource-diagnostics.com The intensity of the resulting color is inversely proportional to the concentration of the analyte in the sample. ibl-america.comdiasource-diagnostics.com

While immunoassays can be sensitive, they may sometimes exhibit less specificity compared to mass spectrometry-based methods, potentially leading to discrepancies in results when compared to LC-MS/MS. researchgate.net However, sensitivity analyses have indicated no significant differences between RIA, ELISA, and LC-MS/MS approaches for measuring DHEA levels in some contexts. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the accurate quantification of this compound in biological matrices, aiming to isolate the analyte, remove interfering substances, and potentially concentrate the sample. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmedrxiv.organsfoundation.org

Liquid-liquid extraction with organic solvents like methyl tert-butyl ether (MTBE) is frequently used to extract steroids from serum or plasma after protein precipitation or dilution. medrxiv.orgnih.gov Solid-phase extraction is another technique employed for sample clean-up and analyte enrichment. ansfoundation.org Tissue samples often require homogenization before extraction. nih.gov Delipidation steps may also be necessary, especially for matrices like adipose tissue. nih.gov

Derivatization strategies are often employed, particularly in GC-MS analysis, to improve the chromatographic behavior and detectability of steroids. Common derivatization agents for steroids with carbonyl groups include hydroxylamine (B1172632) or methyloxime, while picolinic acid can be used for hydroxyl groups. researchgate.net Trimethylsilylation is also used to enhance volatility and thermal stability for GC analysis. researchgate.net While LC-MS often avoids derivatization, some methods may still incorporate hydrolysis steps for conjugated steroids like sulfates and glucuronides. nih.gov

For LC-MS/MS analysis of keto-steroids, including DHEA, derivatization with reagents like Girard P has been successfully applied to improve quantitative performance and enable simultaneous targeted and untargeted analysis. nih.gov This derivatization can be rapid, achieving completion within minutes under optimized conditions. nih.gov

In Vitro Experimental Models

In vitro experimental models, particularly cell culture systems, are invaluable tools for studying the steroidogenesis, metabolism, and biological effects of this compound under controlled conditions. These models allow researchers to investigate specific enzymatic conversions, metabolic pathways, and cellular responses without the complexities of a whole organism.

Cell Culture Systems for Steroidogenesis and Metabolism Studies

Various cell culture systems are utilized to study the metabolism of this compound (DHEA) and related steroids. Primary cultured cells, such as primary cultured pig hepatocytes, have been used to identify metabolites and investigate the role of specific enzymes like 3β-hydroxysteroid dehydrogenase (3βHSD) in steroid metabolism. nih.govresearchgate.net Studies using these models have shown the conversion of androstenone to hydroxylated metabolites and their subsequent conjugation. nih.govresearchgate.net

Cancer cell lines are also frequently employed as in vitro models. For instance, the pulmonary epithelial cell line A549, derived from a human lung carcinoma, has been used to study the formation and metabolism of androgens, including the conversion of DHEA to other steroids. oup.com These studies can identify the specific steroidogenic enzymes present and their contribution to maintaining or altering steroid levels within the cells. oup.com HepG2 cells, a human liver cancer cell line, have also been used to investigate the metabolism of steroids like testosterone (B1683101), androstenone, and estradiol (B170435) and the regulation of enzymes involved in these processes. plos.org

These cell culture models allow for detailed investigations into the enzymatic pathways involved in this compound metabolism, including phase I and phase II transformations like hydroxylation, reduction, and conjugation (e.g., glucuronidation and sulfation). By using enzyme inhibitors or studying cells with specific enzyme deficiencies, researchers can elucidate the roles of individual enzymes in DHEA metabolism. nih.govplos.org

Table 1: Analytical Techniques for this compound Quantification

| Technique | Advantages | Disadvantages | Biological Matrices Analyzed |

| GC-MS/MS, GC-HRMS | High chromatographic resolution, rich structural information (EI) | Requires derivatization, can be time-consuming | Serum, urine, tissues, adipose tissue |

| LC-MS/MS | High sensitivity and specificity, simultaneous multi-steroid analysis, often no derivatization required | Matrix effects can be a challenge | Serum, plasma, urine, tissues, adipose tissue |

| Immunoassays | Accessible, relatively high throughput | Lower specificity compared to MS, potential for cross-reactivity | Serum, plasma |

Table 2: In Vitro Cell Culture Models for Steroid Metabolism Studies

| Cell Type | Source/Type | Applications |

| Primary Cultured Hepatocytes | Animal (e.g., Pig) | Studying steroid metabolism, identifying metabolites, enzyme activity |

| A549 Pulmonary Epithelial Cells | Human Lung Carcinoma | Investigating androgen formation and metabolism, identifying steroidogenic enzymes |

| HepG2 Hepatocellular Carcinoma | Human Liver Carcinoma | Studying steroid metabolism, enzyme regulation |

Enzyme Assays (e.g., Aromatase Inhibition Assays)

Enzyme assays are crucial for investigating the metabolic transformations of this compound and its interactions with steroidogenic enzymes. These assays quantify enzyme activity by measuring the conversion of substrates to products under controlled conditions.

Studies have utilized enzyme assays to examine the activity of 17-ketosteroid reductases (17-KSRs) in human breast cancer cells, such as MCF-7 cells, in their ability to convert this compound to 5-androstenediol. These assays typically involve incubating radiolabeled this compound with subcellular fractions (e.g., cytosol) and quantifying the formation of radiolabeled products. It has been shown that the conversion of this compound to 5-androstenediol by cytosolic 17-KSR activity in MCF-7 cells requires NADPH as a cofactor. In contrast, estrone (B1671321) 17-KSR activity, which converts estrone to estradiol, can utilize either NADH or NADPH depending on the cellular fraction. Differences in substrate specificity and stability upon storage have suggested that the cytosolic 17-KSR activities for this compound and estrone are mediated by different enzymes in MCF-7 cells.

Enzyme assays have also been employed to study steroidogenic enzyme activity in human peripheral blood mononuclear cells (PBMCs), investigating the downstream conversion of this compound. These studies assess the expression and functional activity of enzymes involved in the metabolic pathway of this compound towards active androgens and other metabolites like 5-androstenediol. For instance, increased activity of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), an enzyme involved in the conversion of this compound to 5-androstenediol and androstenedione (B190577) to testosterone, has been observed in PBMCs from older men compared to younger men.

Tumor-based ex vivo enzyme assays have been used to evaluate the inhibition of enzymes like AKR1C3, which is involved in the conversion of androstenedione into testosterone, a process relevant to the metabolism of this compound as a precursor.

Enzyme assays for 17α-hydroxylase and C17,20-lyase activities, enzymes crucial for the synthesis of this compound from pregnenolone (B344588) and 17α-hydroxypregnenolone, have been conducted in studies using mouse embryos to understand early embryonic development.

General enzyme assays, including ELISA and kinetic enzyme assays, are also utilized for the quantification of reproductive hormones like this compound in biological samples as part of broader biomarker testing in research.

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects of this compound, its metabolism, and its influence on various physiological processes within a living organism. These models allow researchers to investigate complex interactions that cannot be fully replicated in vitro.

Animal studies have explored the effects of this compound on growth hormone levels in aging rats, observing an increase in serum growth hormone and growth hormone immunolabeling following administration. Studies using inhibitors of this compound metabolism in these models suggest that its effects on somatotropes may be mediated by its metabolites, potentially via estrogen receptors.

Genetically modified animal models, such as androgen receptor knockout (ARKO) mice, have provided significant evidence for the role of androgens, derived from precursors like this compound, in follicular development and female fertility. Global ARKO and granulosa cell-specific ARKO female mice exhibit premature ovarian failure due to deficiencies in folliculogenesis. These models support the understanding that androgens positively influence follicular development by promoting preantral follicle growth, accelerating development into antral follicles, and inhibiting follicular atresia.

Animal models are also used to study the impact of this compound in the context of diseases such as prostate cancer and diabetic encephalopathy. Certain breast tumor cell lines with a high capacity for tumor formation in vivo are selected for studies investigating the effects of this compound on processes related to metastasis, such as cell migration. For example, this compound has been shown to inhibit the migration of MCF-7 and MDA-MB-231 breast cancer cells in in vivo models.

In vivo models have been utilized to investigate the effects of this compound on glucose metabolism, liver gluconeogenesis, and insulin (B600854) sensitivity in the liver, adipose tissue, and muscle in the context of diabetes and obesity. Studies in insulin-stimulated insulin receptor substrate 1 and 2 (IRS1 and IRS2)-deficient mice have helped to understand the effects of this compound on the liver and muscle.

Studies involving P450c17-knockout mice have highlighted the essential functions of steroid products, including this compound, in early embryonic development, as the absence of P450c17 leads to early embryonic lethality in these models.

Human Studies and Clinical Research Design

Human studies and clinical research are essential for translating findings from in vitro and animal models to understand the effects of this compound in humans and evaluate its potential therapeutic applications. These studies employ various designs to investigate the physiological roles and clinical implications of this compound.

Clinical research designs for studying this compound include double-blind, placebo-controlled studies, which are considered a high standard for evaluating the effects of interventions. Such designs have been used to assess the impact of this compound supplementation in elderly individuals and those with conditions like adrenal insufficiency or systemic lupus erythematosus. These studies investigate various outcomes, including immune function, physical and psychological well-being, body composition, bone density, and insulin sensitivity.

Observational studies, such as cross-sectional studies, are also conducted to examine the relationship between endogenous levels of this compound and its sulfated form (DHEAS) with various health parameters, including obesity and cardiovascular disease risk. However, inconsistencies in findings across different observational studies highlight the importance of considering confounding factors and methodological differences in research design.

Studies investigating age-related changes in steroid metabolism in humans utilize samples such as peripheral blood mononuclear cells (PBMCs) to analyze the expression and activity of enzymes involved in the conversion of this compound. These studies often employ a cross-sectional design to compare parameters across different age groups.

Clinical research on this compound has also involved studies focusing on specific conditions like erectile dysfunction and diabetes, although the consistency and significance of findings can vary across different research designs and populations.

The DHEAge Study is an example of a large-scale sociobiomedical study that investigated the effects of this compound and DHEAS in aging populations, contributing to the understanding of their roles in the aging process.

Future Directions and Emerging Research Areas

Elucidation of Novel Androst-5-en-17-one Actions and Signaling Pathways

Ongoing research is focused on fully understanding the diverse mechanisms by which this compound and its sulfated form, DHEA-S, exert their biological effects. While early studies primarily focused on DHEA's conversion to more potent sex hormones like testosterone (B1683101) and estradiol (B170435) and their subsequent actions via androgen and estrogen receptors, it is now evident that DHEA and DHEA-S also act directly as ligands for numerous hepatic nuclear receptors and G-protein-coupled receptors. bioscientifica.comnih.gov These direct interactions mediate acute cell signaling pathways. bioscientifica.comnih.gov

Studies have indicated that DHEA can activate signaling pathways such as AMPK-PGC-1α-NRF-1 and IRS1-AKT-GLUT2, which are involved in preventing glycolipid metabolic disorders. mdpi.com DHEA also stimulates osteoblastogenesis, and this process in human mesenchymal stem cells requires the presence of an IGF-I receptor and activation of the PI3K, p38 MAPK, or p42/44 MAPK signaling pathways. mdpi.com Furthermore, DHEA's inhibitory effect on inflammatory and catabolic IL-6 synthesis in human mesenchymal stem cells is more pronounced than that of estradiol or dihydrotestosterone (B1667394). mdpi.com The regenerating action of DHEA on bone mass may also involve increasing the expression of Runx2 and osterix, thereby elevating osteocalcin (B1147995) and collagen 1 expression. mdpi.com

The pleiotropic actions of DHEA can be mediated through different plasma membrane receptors, although their binding capacities and subsequent signaling are still being investigated. mdpi.com DHEA and DHEA-S may directly bind to DHEA-specific GPCRs in endothelial cells and to various neuroreceptors, including γ-aminobutyric-acid-type A (GABA(A)), N-methyl-d-aspartate (NMDA), and sigma-1 (S1) receptors. mdpi.comresearchgate.net In endothelial cells, DHEA G protein-coupled receptors consequently regulate eNOS activity through Galpha(i2) and Galpha(i3). mdpi.com DHEA also directly binds to membrane neurotrophin receptors. mdpi.com

While DHEA exhibits binding affinity for androgen receptors (ARs) and estrogen receptors (ERs) at low micromolar concentrations, its affinity for ARs is lower than for ERβ. mdpi.com The exact mechanism of DHEA's anti-glucocorticoid effect is not fully known, as it does not bind to nuclear glucocorticoid receptors. mdpi.com Downregulation of glucocorticoid receptor mRNA by DHEA may contribute to this effect. mdpi.com

Development of Targeted Therapeutic Strategies based on this compound Metabolism

The metabolism of this compound is a critical aspect influencing its biological activity and therapeutic potential. DHEA serves as a precursor for the synthesis of more potent androgens and estrogens in various peripheral tissues, a process dependent on the expression levels of steroidogenic and metabolizing enzymes in those tissues. frontiersin.org This intracrine hormonal activity, where DHEA is converted into active hormones within the target cells, is a unique feature that could be leveraged for local treatment of various pathologies. researchgate.net

Research is exploring targeted therapeutic strategies that modulate DHEA metabolism or utilize its metabolites. For instance, 5-androstenediol (5-AED), a metabolite of DHEA, is being investigated as a potential candidate for treating acute radiation syndrome and as an immunostimulating agent. researchgate.net The design and synthesis of novel 5-androstenediol derivatives with enhanced bioavailability are also being pursued to potentially develop highly effective cytoprotectors. researchgate.net

In the context of prostate cancer, where androgens are major oncogenic metabolites, DHEA from the adrenal gland contributes to the synthesis of dihydrotestosterone (DHT) in the prostate gland. jci.org Inhibitors targeting 3β-hydroxysteroid dehydrogenase 1 (3βHSD1), an enzyme involved in DHEA metabolism, are being explored as potential strategies to address tumor aggressiveness related to DHEA metabolism. jci.org

Studies on the immune-regulating DHEA metabolite, androst-5-ene-3β,7β,17β-triol (βAET), have shown that it is rapidly metabolized in both rodents and primates. nih.govresearchgate.net This rapid metabolism, leading to plasma concentrations declining below the limit of detection within hours, may limit its pharmacological activity and suggests the need for derivatives resistant to metabolic inactivation for potential therapeutic use in human diseases. nih.govresearchgate.net

The conversion of DHEA to its sulfated form, DHEA-S, by sulfotransferases and the regeneration of active DHEA from DHEA-S by steroid sulfatase are crucial processes determining the balance between DHEA storage and further metabolism. thermofisher.comnih.gov Differences in the tissue-specific expression of these enzymes influence DHEA availability and action. nih.gov

Advanced Analytical Approaches for Comprehensive Steroid Profiling

Accurate and comprehensive analysis of this compound and its metabolites is essential for understanding its biology, diagnosing related disorders, and monitoring therapeutic interventions. Advanced analytical techniques are continuously being developed and refined for steroid profiling in various biological matrices. mdpi.comaustinpublishinggroup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are widely used advanced chromatography approaches for steroid hormone analysis. mdpi.comaustinpublishinggroup.com LC-MS/MS is considered excellent for the determination of individual steroids, while GC-MS/MS shows better response for metabolite identification. austinpublishinggroup.com These techniques offer advantages over traditional immunoassays, including higher sensitivity, resolution, reproducibility, and the ability to measure multiple steroids simultaneously. mdpi.comaustinpublishinggroup.comresearchgate.net

GC-MS/MS is a versatile tool used in both targeted and untargeted analysis approaches for steroid profiling. mdpi.com Its high chromatographic resolution allows for the identification of new therapeutic metabolites. mdpi.com Sample preparation techniques such as protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are crucial before LC-MS analysis to remove interfering substances and improve sensitivity. mdpi.com

The development of new methodologies for the detection and characterization of anabolic androgenic steroids (AAS) and their metabolites, particularly sulfate (B86663) conjugates, is a high priority in anti-doping analysis. anu.edu.au Techniques like ultra-high-performance liquid chromatography-tandem high resolution mass spectrometry (UHPLC-HRMS) are being used for the detection of free steroid metabolites and their intact Phase II conjugates. anu.edu.au Informatics and synthetic chemistry are also being integrated into these analytical approaches. anu.edu.au

Steroid profiling using techniques like LC-MS/MS is becoming more common in clinical laboratories, enabling the measurement of a wider range of androgens for diagnosing conditions like congenital adrenal hyperplasia. austinpublishinggroup.comoup.com While measuring more androgens can increase the chance of coincidental findings, more specific measurements or the identification of steroid patterns can aid in earlier disease diagnosis. oup.com

Data Table: Analytical Techniques for Steroid Profiling

| Analytical Technique | Advantages | Applications |

| GC-MS/MS | High sensitivity, resolution, reproducibility, relatively low cost, metabolite identification | Targeted and untargeted steroid profiling, identification of new metabolites |

| LC-MS/MS | Excellent for individual steroid determination, measures multiple steroids simultaneously | Steroid hormone analysis, clinical diagnosis, doping control |

| UHPLC-HRMS | High resolution, detection of free and conjugated metabolites | Anti-doping analysis, metabolite characterization |

Understanding Species-Specific Differences in this compound Biology

Significant differences exist in the synthesis, regulation, and biological roles of this compound and DHEA-S across different animal species. frontiersin.org While DHEA is present in large amounts in the circulation of primate mammals, lower amounts are found in rodents and domestic animals like rabbits, dogs, pigs, cattle, sheep, and horses. frontiersin.org

In humans, most circulating DHEA and nearly all DHEA-S originate from the adrenal glands, although gonads also contribute. frontiersin.org In contrast, rodents and domestic mammals may have gonads as the primary source of circulating DHEA(S), and some species like rats and mice have extremely low or undetectable levels with minimal adrenal production. frontiersin.orgmdpi.com The rat adrenal, for instance, does not express the CYP17A enzyme, which is crucial for producing androgen precursors like DHEA. frontiersin.org

Species differences are also observed in the tissue expression of sulfotransferase enzymes responsible for DHEA-S production. frontiersin.org This highlights the need for caution when extrapolating findings from rodent studies to human physiology. frontiersin.org For example, tumor necrosis factor-α (TNFα) has different effects on DHEA secretion from human fetal adrenocortical cells compared to adult bovine adrenal cells, potentially due to differentiation stage or true species differences. frontiersin.org

Sex differences in DHEA(S) levels can also exist within species. For instance, male dogs have shown significantly higher plasma DHEA concentrations compared to female dogs. mdpi.com The relative contribution of the adrenal glands, gonads, and even the brain (where de novo synthesis can occur in some species) to DHEA(S) production needs to be considered when using these steroids as biomarkers in animal welfare research. mdpi.com

The metabolism of steroids, including DHEA, is known to be species- and tissue-specific. plos.org Understanding these variations is important, for example, in livestock like pigs, where the accumulation of androgen metabolites like androstenone impacts meat quality. plos.org Studies investigating species-specific metabolism of steroids in different cell types, such as human HepG2 cells and primary cultured pig hepatocytes, are contributing to this understanding. plos.org

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Androst-5-en-17-one derivatives, and how do reaction parameters influence yield and purity?

- Methodological Answer: Synthesis of derivatives like 3β-silyloxy-androst-5-en-17-one involves silylation with tert-butyldimethylsilyl chloride in DMF, followed by oxidation using CrO₃-pyridine complexes. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–25°C for silylation), and reaction duration. Purity is confirmed via HPLC or TLC, with purification via column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers address challenges in structural characterization of this compound metabolites using spectroscopic techniques?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for elucidating hydroxyl and ketone group positions. For example, 16β-hydroxy-DHEA requires DEPT-135 to distinguish CH₂ and CH₃ groups. Mass spectrometry (e.g., ESI-MS) with high resolution (>10,000) helps identify molecular ions (e.g., m/z 368.53 for 3-sulfooxy derivatives) and fragmentation patterns. Cross-referencing with spectral libraries (e.g., EPA/NIH Mass Spectral Database) ensures accuracy .

Q. What statistical approaches are recommended for resolving contradictions in pharmacokinetic data across studies on this compound?

- Methodological Answer: Meta-analytical frameworks (e.g., random-effects models) can harmonize disparate data by accounting for heterogeneity in study designs. Sensitivity analysis should evaluate confounding variables like dosing regimens or participant demographics. Tools like PRISMA checklists ensure systematic review rigor, while dose-response models assess non-linear pharmacokinetics .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices while minimizing matrix interference?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated DHEA) improves specificity. Validation follows FDA guidelines: assess linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%). Matrix effects are mitigated via protein precipitation with acetonitrile and phospholipid removal SPE cartridges .

Q. What experimental models are most suitable for investigating the metabolic pathways of this compound, particularly sulfation and glucuronidation?

- Methodological Answer: Human liver microsomes (HLMs) or recombinant enzymes (e.g., SULT2A1, UGT2B17) are used to study phase II metabolism. Incubations require NADPH for cytochrome P450 activity and uridine diphosphate glucuronic acid (UDPGA) for glucuronidation. Kinetic parameters (Km, Vmax) are derived via Michaelis-Menten plots, with LC-MS quantification of metabolites like DHEA-sulfate (CAS 651-48-9) .

Q. How can conflicting in vitro vs. in vivo bioactivity data for this compound derivatives be reconciled?

- Methodological Answer: Discrepancies often arise from differences in bioavailability or tissue-specific metabolism. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro permeability (Caco-2 assays) and hepatic clearance data to predict in vivo exposure. Comparative transcriptomics of target tissues (e.g., adrenal glands) identifies expression patterns of steroidogenic enzymes .

Q. What experimental designs are critical for assessing the stability of this compound under varying storage conditions?

- Methodological Answer: Accelerated stability studies use forced degradation (e.g., 40°C/75% RH for 6 months) with periodic sampling. Degradation products are profiled via UPLC-PDA, while Arrhenius equations predict shelf life. Photostability is tested under ICH Q1B guidelines using UV light (320–400 nm) .

Q. Which advanced techniques can elucidate the molecular interactions of this compound with nuclear receptors (e.g., androgen receptor)?

- Methodological Answer: X-ray crystallography of ligand-binding domains (LBDs) reveals binding conformations. Surface plasmon resonance (SPR) measures binding affinity (KD) in real-time. Computational docking (e.g., AutoDock Vina) predicts interaction hotspots, validated via site-directed mutagenesis and luciferase reporter assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.